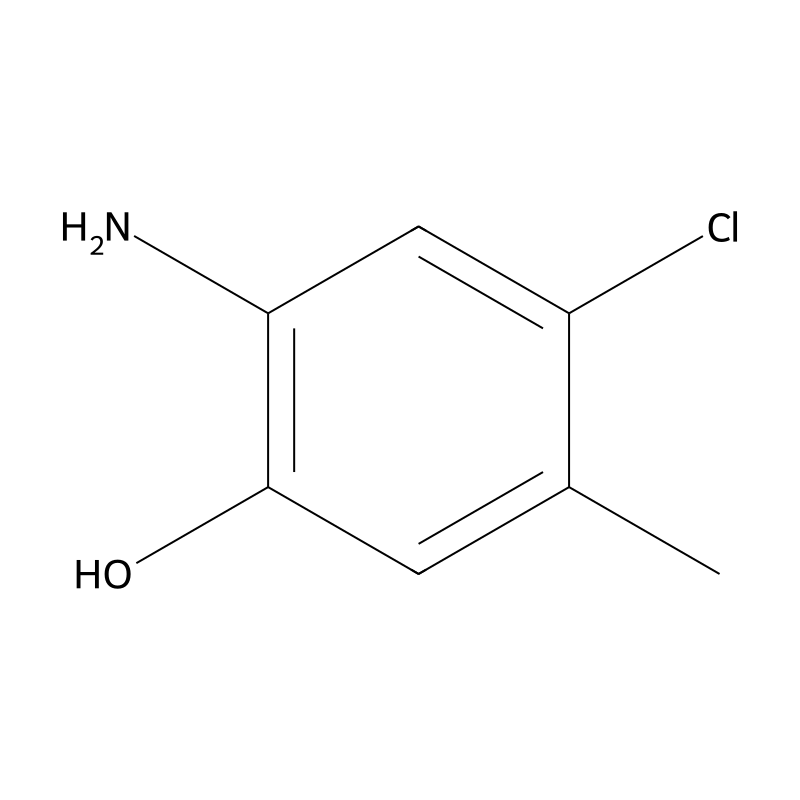2-Amino-4-chloro-5-methylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Synthesis
This compound could be used as a building block in the synthesis of more complex molecules in the field of organic chemistry . The specific methods of application would depend on the reaction conditions and the desired end product.
Pharmaceutical Research
Given its structural similarity to phenols and cresols , it could potentially be used in the development of new pharmaceuticals. The methods of application would involve standard procedures in medicinal chemistry and drug discovery.
Environmental Science
This compound could potentially be used in studies related to environmental contamination and remediation, given its structural similarity to various environmental pollutants .
Analytical Chemistry
It could be used as a standard or reference compound in various analytical techniques, such as chromatography or spectroscopy .
Biochemistry
Given its structural similarity to various bioactive compounds , it could potentially be used in biochemical research, such as studies of enzyme activity or cellular metabolism.
2-Amino-4-chloro-5-methylphenol, with the chemical formula and a CAS number of 6358-07-2, is a light yellow to brown crystalline solid. This compound is recognized for its significant role as an intermediate in the synthesis of various dyes and other chemical products. It is also known by other names such as 5-chloro-2-hydroxy-4-nitroaniline. The compound exhibits properties that can lead to skin irritation and serious eye irritation upon exposure .
Additionally, 2-amino-4-chloro-5-methylphenol can participate in acylation reactions, where it can be transformed into other derivatives by reacting with acyl chlorides or anhydrides .
Research indicates that 2-amino-4-chloro-5-methylphenol exhibits biological activity that may have implications for human health. Studies have shown that exposure to this compound can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired, potentially resulting in symptoms such as headache, dizziness, and cyanosis (a bluish discoloration of the skin) at high concentrations .
Moreover, animal studies have demonstrated that this compound can induce tumors in specific organs, such as the forestomach and urinary bladder in male rats, suggesting potential carcinogenic properties .
The synthesis of 2-amino-4-chloro-5-methylphenol typically involves several steps:
- Starting Material: The process often begins with 2-amino-4-chlorophenol.
- Acylation: This material undergoes acylation using acetic anhydride to yield 2-acetamido-4-chlorophenol.
- Cyclization: The acetamido derivative is then subjected to cyclization in the presence of a dehydrating agent to form intermediates like benzoxazole derivatives.
- Nitration: Following this, mixed acid nitration introduces a nitro group into the aromatic system.
- Hydrolysis: Finally, alkaline hydrolysis and acidification yield the desired product .
This multi-step synthesis highlights the complexity involved in producing this compound.
2-Amino-4-chloro-5-methylphenol finds applications primarily in the dyeing industry as an intermediate for synthesizing various dyes. It is particularly valued for its strong coloring properties and stability under different conditions. Additionally, it may be used in pharmaceuticals as a precursor for certain active compounds .
Studies on the interactions of 2-amino-4-chloro-5-methylphenol with biological systems indicate potential toxicity and health risks associated with exposure. The compound has been shown to interact adversely with hemoglobin, leading to methemoglobinemia. Furthermore, its carcinogenic potential has been highlighted in animal studies, suggesting a need for careful handling and risk assessment in industrial applications .
Several compounds share structural similarities with 2-amino-4-chloro-5-methylphenol. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Amino-4-chlorophenol | Precursor for various dyes; less methyl substitution | |
| 4-Chloroaniline | Used in dye production; lacks amino group on position 2 | |
| 3-Amino-4-chlorophenol | Different position of amino group; varied reactivity |
The uniqueness of 2-amino-4-chloro-5-methylphenol lies in its specific methyl substitution at position five on the phenolic ring, which influences its reactivity and biological activity compared to other similar compounds.








